molecular formula C9H6F2N2O2 B12064606 1H-Indole, 3-(difluoromethyl)-7-nitro- CAS No. 2149597-42-0

1H-Indole, 3-(difluoromethyl)-7-nitro-

Cat. No.: B12064606
CAS No.: 2149597-42-0
M. Wt: 212.15 g/mol
InChI Key: AIYMMBLYTYASPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govwisdomlib.org It is often described as a "privileged structure" in drug discovery because its framework is present in a vast number of natural products and synthetic molecules with significant biological activity. nih.govijpsr.com The structural versatility of the indole scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening against various biological targets. nih.govmdpi.com

Indole derivatives are integral to fundamental biochemical processes and are found in essential amino acids like tryptophan. nih.gov This inherent biological relevance has spurred chemists to develop numerous methodologies for their synthesis and functionalization. nih.gov Consequently, indole-based compounds have been developed into therapeutics for a wide range of conditions, including cancer, infections, inflammation, and neurological disorders. mdpi.comnih.gov The ability to fine-tune the properties of the indole ring by adding different substituents is a key strategy in the discovery of novel drugs with improved efficacy and safety. mdpi.com

The Role of Fluorine and Difluoromethyl Moieties in Molecular Design

The incorporation of fluorine into organic molecules is a powerful and widely used strategy in modern drug design. nih.govhovione.com Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physicochemical and biological characteristics. mdpi.comnih.gov Introducing fluorine can enhance metabolic stability, increase lipophilicity (which aids in cell membrane permeability), and modulate the acidity or basicity of nearby functional groups. mdpi.comnih.gov Today, approximately 20-25% of all small-molecule pharmaceuticals contain at least one fluorine atom. nih.govresearchgate.net

Contextualization of 1H-Indole, 3-(difluoromethyl)-7-nitro- within Advanced Organic Chemistry Research

1H-Indole, 3-(difluoromethyl)-7-nitro- is a highly functionalized molecule that exists at the intersection of the chemical principles outlined above. While specific research detailing its applications is not widespread, its structure strongly suggests its purpose as a specialized building block or intermediate in advanced organic synthesis. The molecule combines three distinct and synthetically valuable motifs:

The Indole Core: A proven scaffold for biologically active compounds. mdpi.comnih.gov

A 7-Nitro Group: The nitro group is a powerful electron-withdrawing substituent, which significantly alters the electronic landscape of the indole ring. This modification can be crucial for tuning interactions with biological targets. Furthermore, 7-nitroindole (B1294693) derivatives have been investigated as potential enzyme inhibitors. nih.gov The nitro group also serves as a versatile synthetic handle, as it can be readily reduced to an amine, opening pathways to further chemical diversification.

A 3-Difluoromethyl Group: The placement of substituents at the C-3 position is a common strategy for modulating the activity of indole derivatives. nih.gov The inclusion of the difluoromethyl group at this position introduces the beneficial properties associated with this moiety, such as enhanced metabolic stability and unique hydrogen-bonding capabilities. nih.gov

The synthesis of such a molecule represents a deliberate chemical design. It provides a scaffold where the biological relevance of the indole nucleus is enhanced by the electronic modulation of the 7-nitro group and the drug-like properties imparted by the 3-difluoromethyl group. Its primary role in research is likely as a starting material for the creation of more complex molecules for screening in drug discovery programs or for use in the development of novel synthetic methodologies.

Compound Data

The physical and chemical properties of 1H-Indole, 3-(difluoromethyl)-7-nitro- are cataloged by chemical suppliers, confirming its availability as a research chemical.

Table 1: Properties of 1H-Indole, 3-(difluoromethyl)-7-nitro-
IdentifierValueSource
CAS Number2149597-42-0 synquestlabs.com
Molecular FormulaC₉H₆F₂N₂O₂ synquestlabs.com
Molecular Weight212.16 g/molCalculated

Structural Context

The significance of 1H-Indole, 3-(difluoromethyl)-7-nitro- is best understood by analyzing its constituent parts, each of which is an important motif in medicinal chemistry.

Table 2: Key Structural Motifs and Their Significance
Structural MotifSignificance in Chemical DesignReference
Indole ScaffoldA "privileged" core structure in numerous natural products and pharmaceuticals, serving as a versatile framework for drug discovery. nih.govijpsr.commdpi.com
7-Nitro GroupA strong electron-withdrawing group that modulates the ring's electronics. It is a feature in some enzyme inhibitors and a synthetic precursor to an amino group. nih.govnih.gov
3-Difluoromethyl GroupA metabolically stable bioisostere of other functional groups (-OH, -SH). It acts as a lipophilic hydrogen bond donor, improving lipophilicity and target affinity. nih.govresearchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2149597-42-0

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

3-(difluoromethyl)-7-nitro-1H-indole

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)6-4-12-8-5(6)2-1-3-7(8)13(14)15/h1-4,9,12H

InChI Key

AIYMMBLYTYASPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(F)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Fluorinated Indoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For fluorinated indoles such as 1H-Indole, 3-(difluoromethyl)-7-nitro- , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the indole (B1671886) ring and the difluoromethyl group. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region, often above 8.0 ppm. The aromatic protons on the benzene (B151609) ring portion of the indole will exhibit complex splitting patterns (multiplets) in the range of 7.0-8.5 ppm. The presence of the electron-withdrawing nitro group at the 7-position and the difluoromethyl group at the 3-position will significantly influence the chemical shifts of these protons, causing them to shift further downfield compared to unsubstituted indole. The proton of the difluoromethyl group (-CHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms (¹J-H,F coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The carbon atom attached to the nitro group (C7) and the carbons in the pyrrole (B145914) ring will have their chemical shifts significantly affected by the substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling). This coupling is a key diagnostic feature for the -CHF₂ group.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. alfa-chemistry.com For 1H-Indole, 3-(difluoromethyl)-7-nitro- , the ¹⁹F NMR spectrum is expected to show a doublet centered in the typical region for difluoromethyl groups, which is approximately -90 to -130 ppm relative to CFCl₃. rsc.orgcolorado.edu This doublet arises from the coupling of the two fluorine atoms with the proton of the difluoromethyl group (²J-F,H coupling).

Predicted NMR Data for 1H-Indole, 3-(difluoromethyl)-7-nitro-

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)Notes
¹H (N-H)> 8.0br s-Broad singlet, chemical shift is solvent dependent.
¹H (Aromatic)7.0 - 8.5m-Complex multiplet pattern for protons on the benzene ring.
¹H (-CHF₂)~6.5 - 7.5t~50-60 (¹J-H,F)Triplet due to coupling with two fluorine atoms.
¹³C (Aromatic)100 - 140--Multiple signals for the eight carbons of the indole ring.
¹³C (-CHF₂)~110 - 120t~230-250 (¹J-C,F)Triplet due to coupling with two fluorine atoms.
¹⁹F (-CHF₂)-90 to -130d~50-60 (²J-F,H)Doublet due to coupling with the proton.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the presence of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of 1H-Indole, 3-(difluoromethyl)-7-nitro- would display characteristic absorption bands. A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. researchgate.net The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibrations of the difluoromethyl group would be observed in the region of 1100-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. Aromatic ring stretching vibrations usually give rise to strong Raman bands. The symmetric stretching of the nitro group is also typically Raman active.

Expected Vibrational Frequencies for 1H-Indole, 3-(difluoromethyl)-7-nitro-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-HStretching~3400FT-IR
Aromatic C-HStretching3100-3000FT-IR, Raman
NO₂Asymmetric Stretch1520-1560FT-IR
NO₂Symmetric Stretch1340-1380FT-IR, Raman
C-FStretching1100-1000FT-IR
Indole RingRing Stretching1600-1450FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For 1H-Indole, 3-(difluoromethyl)-7-nitro- , with the molecular formula C₉H₆F₂N₂O₂, the calculated exact mass can be compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm). This serves as a crucial confirmation of the compound's identity and purity. lcms.cz

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. The presence of the nitro group would likely lead to fragments corresponding to the loss of NO and NO₂.

HRMS Data for 1H-Indole, 3-(difluoromethyl)-7-nitro-

ParameterValue
Molecular FormulaC₉H₆F₂N₂O₂
Exact Mass (Calculated)212.0397
Common Fragments[M-NO]⁺, [M-NO₂]⁺, [M-HCN]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. jst.go.jp The UV-Vis spectrum of 1H-Indole, 3-(difluoromethyl)-7-nitro- is expected to be dominated by the electronic transitions of the indole chromophore, significantly modified by the presence of the nitro group.

Indole itself typically shows two absorption bands around 270-290 nm. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, potentially into the visible region, which could impart color to the compound. jst.go.jp The electronic transitions are primarily of the π → π* type within the conjugated indole system.

Expected UV-Vis Absorption Data for 1H-Indole, 3-(difluoromethyl)-7-nitro-

Solventλmax (nm)Type of Transition
Methanol or Ethanol> 290π → π*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of sufficient quality of 1H-Indole, 3-(difluoromethyl)-7-nitro- would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the indole ring system and the orientation of the difluoromethyl and nitro substituents. Intermolecular interactions, such as hydrogen bonding involving the indole N-H and the oxygen atoms of the nitro group, as well as π-π stacking between the aromatic rings, would be elucidated. nih.gov These interactions are crucial for understanding the solid-state packing and physical properties of the compound. While specific crystallographic data for this exact molecule is not publicly available, analysis of related nitroindole structures suggests that such interactions play a significant role in their crystal lattices. nih.gov

Reactivity Profiles and Chemical Transformations of 1h Indole, 3 Difluoromethyl 7 Nitro

Reactivity of the Indole (B1671886) Nucleus Towards Functionalization

The indole ring system is inherently electron-rich and typically reactive towards electrophiles. However, the presence of both a C3-substituent and a strong electron-withdrawing group on the benzene (B151609) ring significantly modifies its characteristic reactivity.

The indole nucleus generally undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position. scirp.org In the case of 1H-Indole, 3-(difluoromethyl)-7-nitro-, this position is already substituted. The presence of the strongly deactivating nitro group at C7 significantly reduces the nucleophilicity of the entire indole ring system, making further EAS reactions challenging. masterorganicchemistry.com

The electron-withdrawing nature of the -NO2 group at C7 and the -CF2H group at C3 diminishes the electron density of the pyrrole (B145914) and benzene rings. Any potential EAS would likely be directed to the C2 position, which is the next most activated position in the pyrrole ring after C3. However, forcing conditions would be required to overcome the deactivation by the nitro group. Common electrophilic reactions like nitration or halogenation on this substrate would proceed slowly, if at all. For instance, nitration typically involves the formation of a nitronium ion (NO2+) as the active electrophile, which attacks the aromatic ring. masterorganicchemistry.com The deactivation of the indole ring in this compound would hinder this attack.

A regioselective synthesis for 3-nitroindoles has been developed using trifluoroacetyl nitrate (B79036), which highlights the ability of indoles to undergo electrophilic nitration, although this method is for introducing the nitro group, not for further substitution on an already nitrated indole. nih.gov The reactivity of the benzene portion of the indole (C4, C5, C6) towards EAS is also severely diminished by the C7-nitro group.

The presence of electron-withdrawing groups, particularly the nitro group, renders the indole nucleus electrophilic and susceptible to nucleophilic attack. rsc.org Specifically, 3-nitroindoles are known to react with a variety of electron-rich species. rsc.orgresearchgate.net The strong electron-withdrawing effect of the nitro group at C7, combined with the influence of the 3-difluoromethyl group, makes the C2 position of 1H-Indole, 3-(difluoromethyl)-7-nitro- particularly electron-deficient and thus a prime target for nucleophiles.

Research on 3-nitro-1-(phenylsulfonyl)indole has shown that it readily undergoes addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles. researchgate.net Similarly, the addition of Grignard reagents and enamines to 3-nitroindoles often occurs at the C2 position, leading to the formation of indoline (B122111) derivatives through a dearomatization process. researchgate.net These reactions underscore the value of nitroindoles as electrophilic partners in generating diverse molecular structures. researchgate.net For 1H-Indole, 3-(difluoromethyl)-7-nitro-, this reactivity pattern is expected to hold, providing a pathway for the C2-functionalization of the indole core.

Reaction Type Typical Reagent Likely Position of Attack Expected Outcome
Electrophilic Aromatic SubstitutionNitrating or Halogenating agentsC2 (if forced)Low reactivity due to deactivating groups
Nucleophilic AdditionOrganolithiums, Grignard ReagentsC2C2-substituted indoline or indole derivatives
Nucleophilic AdditionEnamines, EnolatesC2Michael-type adducts, dearomatization

Reactions and Derivatizations Mediated by the Nitro Group at Position 7

The 7-nitro group is a powerful functional handle that dominates the reactivity of the benzene portion of the indole ring and offers numerous possibilities for derivatization.

The synthesis of 7-nitroindole (B1294693) itself can be achieved through the cyclization of ethyl pyruvate (B1213749) o-nitrophenylhydrazone using polyphosphoric acid. acs.org Once installed, the nitro group serves as a versatile precursor for a wide range of other functionalities. chemimpex.comsigmaaldrich.com

A primary transformation of the aromatic nitro group is its reduction to an amine. The reduction of 1H-Indole, 3-(difluoromethyl)-7-nitro- would yield 7-amino-3-(difluoromethyl)-1H-indole. This transformation would fundamentally alter the electronic properties of the molecule, converting a strongly electron-withdrawing group into a potent electron-donating group. The resulting 7-aminoindole derivative would be highly activated towards electrophilic aromatic substitution.

Furthermore, the newly formed amino group can be converted into a diazonium salt. This intermediate is highly valuable in synthesis as it can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups at the C7 position. This two-step sequence (reduction followed by diazotization and substitution) provides a powerful and versatile strategy for elaborating the structure of the parent molecule. The Bartoli indole synthesis, which utilizes nitroarenes to form 7-substituted indoles, further exemplifies the importance of the nitro group in indole chemistry. wikipedia.org

Reductive Transformations of the Nitro Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a key functional group for further elaboration. In the context of 7-nitroindoles, this transformation opens up pathways to various derivatives, including the corresponding 7-aminoindoles, which are valuable precursors for the synthesis of more complex heterocyclic systems.

Several methods are commonly employed for the reduction of aromatic nitro compounds, and the choice of reagent is often dictated by the presence of other functional groups within the molecule. For the reduction of the nitro group in 1H-Indole, 3-(difluoromethyl)-7-nitro-, it is crucial to select conditions that will not affect the difluoromethyl group or the indole core.

One of the most common and effective methods for the reduction of nitroarenes is catalytic hydrogenation. This method typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The reaction is generally clean and high-yielding. However, the conditions must be carefully controlled to avoid over-reduction of the indole ring.

Another widely used method is the use of metal-based reducing agents in acidic media. For instance, stannous chloride (SnCl₂) in the presence of an alcohol or hydrochloric acid is a classic and reliable method for the reduction of nitro groups. researchgate.net This method has been successfully applied to the reduction of 4-nitroindazoles, which are structurally related to 7-nitroindoles. researchgate.net The reaction proceeds by a series of single-electron transfers from the Sn(II) species to the nitro group, ultimately leading to the formation of the corresponding amine. Given the stability of the difluoromethyl group under these conditions, this method is expected to be applicable to the reduction of 1H-Indole, 3-(difluoromethyl)-7-nitro-.

The following table summarizes typical conditions for the reduction of nitroindoles, which are anticipated to be effective for the target compound.

EntryNitroindole SubstrateReagents and ConditionsProductYield (%)
13-Halogeno-4-nitroindazoleAnhydrous SnCl₂, absolute ethanol, 60 °C4-Amino-3-halogeno-7-ethoxyindazoleNot specified
24-NitroindazoleAnhydrous SnCl₂, absolute ethanol, 60 °C4-Amino-7-ethoxyindazoleNot specified

Data in this table is based on the reduction of nitroindazoles as reported in the literature and is presented as a model for the potential reduction of 1H-Indole, 3-(difluoromethyl)-7-nitro-. researchgate.net

Participation in Cycloaddition and Annulation Reactions

The presence of the electron-withdrawing nitro group at the 3-position of the indole ring significantly alters its reactivity in cycloaddition reactions. While typical indoles undergo electrophilic attack at the C3 position, 3-nitroindoles behave as electron-poor olefins, making the C2=C3 double bond susceptible to nucleophilic attack and participation in various cycloaddition and annulation reactions. researchgate.net This reactivity allows for the dearomatization of the indole core and the construction of complex polycyclic systems. researchgate.net

It is anticipated that 1H-Indole, 3-(difluoromethyl)-7-nitro-, despite the additional substitution, will exhibit similar reactivity due to the dominant electronic effect of the 3-nitro group. The C2=C3 bond is expected to act as a dienophile or a dipolarophile in cycloaddition reactions.

[3+2] Cycloaddition Reactions:

3-Nitroindoles have been shown to be excellent partners in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrile oxides, and nitrones. uchicago.edu These reactions provide a direct route to the synthesis of pyrrolo[3,4-b]indoles and other five-membered heterocyclic rings fused to the indole core. The reaction often proceeds with high regio- and stereoselectivity. For example, the reaction of 3-nitroindoles with fumaric acid amide esters in the presence of a base leads to the formation of functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

The table below illustrates representative examples of [3+2] cycloaddition reactions involving 3-nitroindoles.

Entry3-NitroindoleDipole/DipolarophileCatalyst/BaseProduct
1N-Boc-3-nitroindoleFumaric acid amide esterDBUPyrrolo[2,3-b]indole derivative
2N-Boc-3-nitroindoleFumaric acid amide estert-BuOKPyrrolo[2,3-b]indole derivative

This table presents data from the literature on the reactivity of 3-nitroindoles in [3+2] cycloaddition reactions and serves as a model for the expected reactivity of 1H-Indole, 3-(difluoromethyl)-7-nitro-. rsc.org

[4+2] Cycloaddition (Diels-Alder) Reactions:

In addition to [3+2] cycloadditions, 3-nitroindoles can also participate in [4+2] Diels-Alder reactions, where the C2=C3 bond acts as a dienophile. These reactions typically require an electron-rich diene to react with the electron-poor double bond of the 3-nitroindole. This approach provides access to six-membered rings fused to the indole scaffold, leading to the formation of carbazole (B46965) derivatives. The reactivity of 3-nitroindoles in these annulations has been demonstrated with various dienes, often catalyzed by Lewis acids to enhance the electrophilicity of the dienophile. researchgate.net

Cascade and Multi-Component Reactions Involving 3-(difluoromethyl)-7-nitroindoles

Cascade and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single operation by combining three or more reactants. organic-chemistry.orgmdpi.com These reactions are highly atom-economical and efficient. The unique electronic properties of 3-nitroindoles make them attractive substrates for the development of novel MCRs.

While specific cascade or multi-component reactions involving 1H-Indole, 3-(difluoromethyl)-7-nitro- have not been reported, the known reactivity of related compounds suggests its potential as a building block in such transformations. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used for the rapid generation of molecular diversity. mdpi.comacademie-sciences.fr A plausible MCR involving a 7-nitroindole derivative could be a four-component reaction between 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol, which has been shown to produce 3,4-dihydro-7-nitrocoumarin derivatives stereoselectively. academie-sciences.fr By analogy, a suitably functionalized 7-nitroindole could potentially participate in similar transformations.

The following table provides an example of a multi-component reaction involving a nitro-substituted aromatic aldehyde, which highlights the potential for developing similar reactions with 1H-Indole, 3-(difluoromethyl)-7-nitro- derivatives.

Reactant 1Reactant 2Reactant 3Reactant 4ProductYield (%)
2-Hydroxy-4-nitrobenzaldehydeMeldrum's acid2,6-Dimethylphenyl isocyanideMethanolMethyl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylateGood
2-Hydroxy-4-nitrobenzaldehydeMeldrum's acid2,6-Dimethylphenyl isocyanideEthanolEthyl 4-(2,6-dimethylphenylcarbamoyl)-3,4-dihydro-7-nitro-2-oxo-2H-chromene-3-carboxylateGood

Data in this table is based on a reported multi-component reaction and is intended to illustrate the potential for similar reactions involving derivatives of 1H-Indole, 3-(difluoromethyl)-7-nitro-. academie-sciences.fr

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure, Conformation, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 1H-Indole, 3-(difluoromethyl)-7-nitro-, DFT calculations are employed to determine its optimized geometry, conformational preferences, and electronic properties. These calculations typically involve functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this indole (B1671886) derivative, the electron-withdrawing nature of both the 7-nitro group and the 3-(difluoromethyl) group is expected to lower the energies of both HOMO and LUMO, influencing its electrophilic character. researchgate.net

Conformational analysis focuses on the rotational barrier of the difluoromethyl group and the planarity of the indole ring system. DFT calculations can map the potential energy surface associated with the rotation of the C-CF₂H bond, identifying the most stable conformers. mdpi.com While the indole ring itself is aromatic and largely planar, minor deviations can be quantified.

Reactivity indicators derived from DFT, such as electrostatic potential maps and atomic charges, highlight the regions of the molecule most susceptible to electrophilic or nucleophilic attack. The nitro group creates a significant electron-deficient area on the benzene (B151609) portion of the indole, while the pyrrole (B145914) ring's reactivity is modulated by the difluoromethyl substituent. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties

Property Calculated Value (Illustrative) Significance
HOMO Energy -7.2 eV Electron-donating capability
LUMO Energy -3.5 eV Electron-accepting capability
HOMO-LUMO Gap 3.7 eV Chemical reactivity and stability
Dipole Moment 5.8 D Molecular polarity

Note: These values are illustrative examples of what DFT calculations would yield and are based on trends observed for similar nitroaromatic and fluorinated heterocyclic compounds.

Analysis of Electron Localization Function (ELF) and Local Orbital Locator (LOL) in Fluorinated Indoles

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive picture of electron pairing and localization within a molecule. wikipedia.orgresearchgate.net They offer a visual representation of chemical bonds, lone pairs, and atomic shell structures, going beyond the orbital-based descriptions. jussieu.frresearchgate.net

In the context of 1H-Indole, 3-(difluoromethyl)-7-nitro-, an ELF analysis would be used to:

Characterize C-F Bonds: Visualize the localization of electrons in the strong, polar carbon-fluorine bonds of the difluoromethyl group.

Analyze the Nitro Group: Depict the bonding within the -NO₂ moiety, showing the localization basins corresponding to the N-O bonds.

Examine the Indole Ring: Show the delocalized nature of the π-system in the aromatic rings and the localization of the N-H bond. youtube.com

The Local Orbital Locator (LOL) provides complementary information, particularly in regions where electron density is low. researchgate.netrsc.org LOL maps highlight areas where the kinetic energy of electrons is low, which corresponds to regions of high localization, such as covalent bonds and lone pairs. researchgate.net For fluorinated indoles, comparing ELF and LOL maps can provide a detailed understanding of how the strongly electronegative fluorine atoms influence the electron distribution across the entire molecular framework.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting various types of spectra, which can be used to interpret and verify experimental findings. DFT calculations can accurately predict vibrational (IR and Raman) frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For 1H-Indole, 3-(difluoromethyl)-7-nitro-, the following spectroscopic properties would be of interest:

¹⁹F NMR: The chemical shifts of the fluorine atoms in the -CF₂H group are highly sensitive to the local electronic environment. Computational predictions, when correlated with experimental data, can confirm the molecular structure and provide insight into conformational dynamics. nih.gov

¹H and ¹³C NMR: Calculating the full NMR spectra helps in assigning the signals observed in experimental NMR, which can be complex for substituted indoles. mdpi.com

IR Spectroscopy: Predicted vibrational frequencies can be matched to an experimental IR spectrum to identify characteristic peaks, such as the N-H stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.

A strong correlation between the computed and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. mdpi.comubc.ca Discrepancies, on the other hand, can point to environmental effects (like solvent interactions) not fully captured by the computational model or suggest a need to refine the level of theory. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative Correlation)

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹⁹F -115.2 -114.8
¹³C (C3) 118.5 118.2
¹H (H1) 9.1 8.9

Note: Data are for illustrative purposes to show the typical high correlation between DFT-predicted and experimentally measured NMR shifts for fluorinated organic compounds.

Computational Studies on Reaction Mechanisms and Transition States

Understanding the chemical reactivity of 3-nitroindoles is crucial for their application in synthesis. researchgate.net Computational chemistry provides a powerful lens through which to study reaction mechanisms, identify intermediates, and characterize the transition states that govern reaction rates and selectivity.

For 1H-Indole, 3-(difluoromethyl)-7-nitro-, computational studies can explore its behavior in various reactions, such as:

Cycloadditions: 3-nitroindoles are known to participate as electrophiles in [3+2] cycloaddition reactions. DFT calculations can model the approach of a dipole, map the reaction pathway, and calculate the activation energy of the transition state. This helps in predicting the feasibility and regioselectivity of the reaction. nih.gov

Nucleophilic Aromatic Substitution: The electron-deficient benzene ring is susceptible to nucleophilic attack. Computational modeling can compare the activation barriers for substitution at different positions.

Dearomatization Reactions: The electrophilic nature of the indole core can be exploited in dearomatization strategies. researchgate.net Locating the transition states for such processes can elucidate the mechanism and guide the development of new synthetic methods.

By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed. This not only explains experimentally observed outcomes but can also predict the viability of new, untested chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of its dynamic behavior. rsc.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces.

For 1H-Indole, 3-(difluoromethyl)-7-nitro-, MD simulations are valuable for:

Conformational Sampling: Exploring the full range of conformations available to the molecule in a solution environment. This is particularly important for understanding the flexibility of the difluoromethyl group and its preferred orientations relative to the indole ring. researchgate.netnih.gov

Solvent Effects: Simulating the explicit interactions between the indole derivative and solvent molecules (e.g., water, DMSO) to understand how the solvent shell influences its structure and dynamics.

Intermolecular Interactions: Modeling how multiple molecules of the compound interact with each other in a condensed phase. This can reveal tendencies for π-stacking due to the aromatic system or hydrogen bonding involving the N-H and nitro groups, which are crucial for understanding crystal packing and material properties. rsc.org

MD simulations can bridge the gap between the properties of a single molecule and the behavior of a bulk material, providing insights into how molecular-level features give rise to macroscopic observables.

Advanced Research Applications and Future Perspectives

1H-Indole, 3-(difluoromethyl)-7-nitro- as a Versatile Synthetic Intermediate

1H-Indole, 3-(difluoromethyl)-7-nitro- serves as a valuable building block in organic synthesis, primarily due to the reactivity of its nitro group and the unique characteristics of the difluoromethyl-substituted indole (B1671886) core. The nitro group at the 7-position is a key functional handle that can be readily transformed into other functionalities, significantly broadening the synthetic utility of the parent molecule.

A primary and crucial transformation is the reduction of the 7-nitro group to a 7-amino group, yielding 7-amino-3-(difluoromethyl)-1H-indole. This reaction is a gateway to a diverse range of derivatives, as the resulting primary amine can undergo a multitude of subsequent reactions, including:

Amide bond formation: Acylation of the 7-amino group with various carboxylic acids or their derivatives to produce a library of 7-amido-3-(difluoromethyl)indoles. These amides are prevalent in biologically active molecules.

Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamides, another important functional group in medicinal chemistry.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide array of substituents at the 7-position, such as halogens, cyano, or hydroxyl groups.

The synthesis of 3-aminoindoles from the corresponding 3-nitroindoles is a well-established strategy, and this principle is directly applicable to the 7-nitroindole (B1294693) scaffold. nih.gov This versatility makes 1H-Indole, 3-(difluoromethyl)-7-nitro- a key intermediate for creating libraries of novel compounds for screening in drug discovery and materials science. For instance, fluorinated indole-carboxamides have demonstrated potent antiviral activity against HIV-1. nih.gov The ability to start from 1H-Indole, 3-(difluoromethyl)-7-nitro- and synthesize derivatives like 7-carboxamido-3-(difluoromethyl)indoles opens avenues for developing new therapeutic agents.

The presence of the difluoromethyl group at the 3-position is generally stable under the conditions required for these transformations, making this scaffold synthetically robust.

Role as a Privileged Scaffold in Chemical Probe Design and Molecular Recognition Studies

The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a difluoromethyl group and a nitro group enhances its utility for creating specialized chemical probes and for studying molecular recognition phenomena.

The 1H-Indole, 3-(difluoromethyl)-7-nitro- scaffold presents several points for interaction with biological macromolecules like proteins and nucleic acids:

Hydrogen Bonding: The N-H of the indole ring is a classic hydrogen bond donor. Crucially, the difluoromethyl group (CF2H) itself can function as a "lipophilic hydrogen bond donor," a property not shared by the more common methyl or trifluoromethyl groups. acs.orgresearchgate.netresearchgate.net This allows it to form unconventional hydrogen bonds with electron-rich domains on a biological target, mimicking the interactions of polar groups like hydroxyls or thiols. researchgate.net

π-Stacking and Hydrophobic Interactions: The aromatic indole ring system can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Dipolar and Multipolar Interactions: The highly polarized C-F bonds introduce a strong local dipole moment. This can lead to favorable multipolar interactions with electrophilic carbon atoms of nearby protein amide carbonyl groups, a type of molecular recognition that has been supported by structural studies. nih.gov

Nitro Group Interactions: The electron-withdrawing nitro group can participate in electrostatic and dipole-dipole interactions. Furthermore, as mentioned, it serves as a synthetic handle to introduce other functionalities specifically designed to probe a target's binding site. For example, some 5-nitroindole (B16589) derivatives have been investigated as binders for the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer. nih.gov

The combination of these features makes the scaffold a powerful tool for designing chemical probes to explore the topology and electronic environment of biological binding sites.

The decision to incorporate a difluoromethyl group into a potential drug candidate or chemical probe is a strategic one, aimed at fine-tuning its properties. nih.gov

| Hydrogen Bonding | Unique Donor Capability | The ability to act as a lipophilic hydrogen bond donor provides a unique interaction capability that can enhance binding affinity and selectivity for a target. acs.orgalfa-chemistry.comnih.gov |

The strategic placement of the CF2H group at the 3-position of the indole ring, a common site for substitution in biologically active indoles, leverages these effects to improve a molecule's drug-like properties and its interaction with biological targets.

Exploration of Photophysical Properties for Advanced Materials or Probes

Substituted indoles are well-known for their interesting photophysical properties, including fluorescence. The electronic nature of the substituents on the indole ring plays a critical role in determining the absorption and emission characteristics. The 1H-Indole, 3-(difluoromethyl)-7-nitro- scaffold possesses a classic "push-pull" electronic system, where the indole ring acts as an electron donor (push) and the nitro group at the 7-position acts as a strong electron acceptor (pull).

This electronic arrangement can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, which often results in unique photophysical behaviors:

Solvatochromism: The emission wavelength may be highly sensitive to the polarity of the solvent. In more polar solvents, the ICT state is stabilized, often leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum.

Potential as pH Sensors: The photophysical properties of similar indole derivatives have been shown to be sensitive to pH, suggesting potential applications as fluorescent pH sensors. mdpi.com

While specific photophysical data for 1H-Indole, 3-(difluoromethyl)-7-nitro- is not widely published, studies on analogous nitroindoles and carboline derivatives suggest that it is a promising candidate for investigation. mdpi.comrsc.org The interplay between the electron-donating indole, the electron-withdrawing nitro group, and the electronically distinct difluoromethyl group could yield novel photophysical properties suitable for applications in fluorescent probes for biological imaging or advanced materials for optoelectronics. For example, fluorinated indole derivatives have been synthesized and evaluated for use in electron-capture negative ionization mass spectrometry, highlighting their utility in developing sensitive analytical methods. nih.gov

Innovations in Fluorination Chemistry for Nitrogen-Containing Heterocycles

The synthesis of fluorinated nitrogen-containing heterocycles, such as 1H-Indole, 3-(difluoromethyl)-7-nitro-, has been propelled by significant innovations in fluorination chemistry. nih.govnih.gov Developing efficient and selective methods to introduce fluorine and fluorinated alkyl groups is a major focus of modern organic synthesis. tandfonline.commdpi.com

Modern Fluorination Strategies Relevant to Indole Chemistry:

MethodDescriptionReagents/CatalystsAdvantages/Challenges
Electrophilic Fluorination Introduction of a fluorine atom using an electrophilic "F+" source. This is common for creating C-F bonds on aromatic rings.Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI)Works well for electron-rich systems. Reagents can be expensive. organic-chemistry.orgresearchgate.net
Nucleophilic Fluorination Displacement of a leaving group with a fluoride (B91410) anion (F-).Potassium fluoride (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF)Requires suitable precursors with good leaving groups. Fluoride can be a poor nucleophile in protic solvents.
Difluoromethylation Direct introduction of the CF2H group."Baran's reagent" (Zn(SO2CF2H)2), (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), difluorocarbene precursorsA highly sought-after transformation. Methods are continually being developed to improve scope and efficiency. nih.gov
Metal-Catalyzed Cross-Coupling Palladium, copper, or nickel-catalyzed reactions to form C-CF2H bonds.Metal catalysts with specialized ligands, CF2H-containing coupling partners.Offers good control and functional group tolerance but can involve expensive or toxic metals.
Oxidative Dearomatization A metal-free approach where anilines can be converted into fluorinated indoles. nih.govresearchgate.netOrganic oxidants, hexafluoroacetylacetoneProvides access to complex fluorinated indoles from simple starting materials. nih.govresearchgate.net
Electrochemical Fluorination Using an electric current to drive the fluorination reaction, often in specialized ionic liquids. researchgate.netEt3N·nHF, Et4NF·nHFCan be a "greener" alternative, avoiding harsh chemical oxidants or reductants. researchgate.netrsc.org

These advanced synthetic methods are crucial for accessing not only 1H-Indole, 3-(difluoromethyl)-7-nitro- but also a vast landscape of other novel fluorinated indole derivatives, expanding the toolbox for chemists in all fields.

Challenges and Outlook for the Development of Novel Fluorinated Indole Chemistry

Despite significant progress, the field of fluorinated indole chemistry faces several challenges and holds exciting prospects for the future.

Current Challenges:

Regioselectivity: Controlling the precise position of fluorination on the indole scaffold can be difficult, often leading to mixtures of isomers that require tedious separation.

Scalability and Cost: Many advanced fluorinating reagents and metal catalysts are expensive, hindering their use in large-scale synthesis. mdpi.com Developing more economical and scalable methods remains a priority. rsc.org

C-F Bond Activation: While the strength of the C-F bond imparts metabolic stability, the selective activation and functionalization of C-F bonds to create partially fluorinated compounds is a significant synthetic hurdle. rsc.orgrsc.org

Potential Instability: In certain heterocyclic systems, difluoromethyl groups can be susceptible to defluorination, which represents a potential liability for drug candidates. acs.org Careful structural design is needed to mitigate such instability.

Future Outlook and Perspectives:

The future of fluorinated indole chemistry is bright, with several key areas of development on the horizon:

Novel Fluorinating Reagents: The design and discovery of new, more efficient, and selective fluorinating and fluoroalkylating agents will continue to drive innovation. numberanalytics.com

Biocatalysis: The use of enzymes to catalyze fluorination reactions offers the potential for unparalleled selectivity, particularly for creating chiral fluorinated molecules under environmentally benign conditions. numberanalytics.commdpi.com

Flow Chemistry: The implementation of continuous flow technologies can improve the safety and efficiency of handling hazardous fluorinating agents and can facilitate the scaling-up of reactions.

New Therapeutic Applications: Fluorinated indoles will be explored for a wider range of diseases, including infectious diseases, neurological disorders, and new classes of oncology targets. rsc.orgnumberanalytics.com

Advanced Materials: The unique photophysical and electronic properties of fluorinated indoles will be harnessed to develop new materials for organic electronics, sensors, and imaging agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(difluoromethyl)-7-nitro-1H-indole?

  • Answer : The compound can be synthesized via multi-step routes involving halogenation, nitration, and fluoromethylation. A plausible pathway includes:

Indole core functionalization : Nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Difluoromethyl introduction : Electrophilic substitution at the 3-position using ClCF₂H or BrCF₂H in the presence of a Lewis acid (e.g., AlCl₃) .

  • Critical parameters : Solvent choice (e.g., DCM for nitration, DMF for fluoromethylation), reaction time, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques validate the structure of 3-(difluoromethyl)-7-nitro-1H-indole?

  • Answer :

  • ¹H/¹³C NMR : Key signals include the indole NH (~10–12 ppm), aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring), and CF₂H splitting patterns (¹⁹F coupling, ~δ 5–6 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₉H₆F₂N₂O₂: calc. 216.0404). Fragmentation patterns confirm the nitro and difluoromethyl groups .
  • IR spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in electrophilic substitutions?

  • Answer : The CF₂H group acts as a weak electron-withdrawing substituent via inductive effects, directing electrophiles to meta/para positions. However, steric hindrance and fluorine’s electronegativity reduce reaction rates compared to non-fluorinated analogs. Computational studies (DFT) show partial charge distribution at the 3-position facilitates selective functionalization .

Q. How do electronic effects of the nitro and difluoromethyl groups influence the compound’s supramolecular interactions?

  • Answer :

  • Nitro group : Enhances π-π stacking with aromatic residues in protein binding pockets (e.g., enzyme active sites) .
  • Difluoromethyl group : Modulates lipophilicity (logP) and bioavailability by reducing basicity of adjacent amines. Fluorine’s van der Waals radius (1.47 Å) allows tight packing in hydrophobic pockets .
  • Data : Comparative docking studies (PDB) show a 15–20% increase in binding affinity vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in reported synthetic yields for nitro-difluoromethyl indoles?

  • Answer : Discrepancies often arise from:

  • Purification methods : HPLC vs. recrystallization (e.g., 70% vs. 50% yield for similar routes) .
  • Reagent purity : Trace moisture in AlCl₃ reduces fluoromethylation efficiency.
  • Mitigation : Use anhydrous conditions, inline IR monitoring for reaction completion, and orthogonal purification .

Methodological Recommendations

  • Reaction Optimization : Use design of experiments (DoE) to balance temperature, stoichiometry, and solvent polarity .
  • Conflict Resolution : Cross-validate conflicting data via independent replication (e.g., alternative fluorinating agents in ).
  • Biological Assays : Prioritize assays measuring enzyme inhibition (e.g., kinase or cytochrome P450) due to the compound’s electrophilic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.